1-(5-Bromopyridin-3-yl)-2-methylpropan-1-one
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Overview
Description
1-(5-Bromopyridin-3-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methylpropanone group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The subsequent steps involve purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, alcohols, and ketones, depending on the specific reaction pathway .
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1-(5-Bromopyridin-3-yl)methanamine: This compound shares the bromopyridine core but has an amine group instead of the methylpropanone group.
1-(5-Bromopyridin-3-yl)-4-methylpiperazine: Another similar compound with a piperazine ring attached to the bromopyridine core.
Uniqueness: 1-(5-Bromopyridin-3-yl)-2-methylpropan-1-one is unique due to its specific functional groups, which provide distinct reactivity and applications compared to its analogs. The presence of the methylpropanone group allows for unique chemical transformations and interactions .
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-6(2)9(12)7-3-8(10)5-11-4-7/h3-6H,1-2H3 |
InChI Key |
DFFCMXJWKJYFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
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